molecular formula C10H10N2O B13840725 2-(1,5-Naphthyridin-2-yl)ethanol

2-(1,5-Naphthyridin-2-yl)ethanol

Cat. No.: B13840725
M. Wt: 174.20 g/mol
InChI Key: YWZRBHVBDOSBPD-UHFFFAOYSA-N
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Description

2-(1,5-Naphthyridin-2-yl)ethanol is a chemical building block featuring the 1,5-naphthyridine heterocycle, a structure of high importance in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is recognized for its versatile biological activities and is a key structural motif in various research areas . In pharmaceutical research, 1,5-naphthyridine derivatives are investigated for their diverse biological activities. These include potential antiproliferative, antibacterial, antifungal, antiviral, and anti-inflammatory properties . The core structure is found in alkaloids like canthin-6-one, which have shown promise in studies for immunomodulatory and anticancer effects, including the ability to reduce pro-inflammatory mediators and induce cell death in certain cancer cell lines . The ethanol functional group on the 2-position of this compound provides a handle for further synthetic modification, making it a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies or for use in polymer synthesis . In non-pharmaceutical applications, 1,5-naphthyridine-based compounds and polymers are explored for use as semiconductors in organic electronic devices, such as organic light-emitting diodes (OLEDs), sensors, and organic photovoltaic cells . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-(1,5-naphthyridin-2-yl)ethanol

InChI

InChI=1S/C10H10N2O/c13-7-5-8-3-4-9-10(12-8)2-1-6-11-9/h1-4,6,13H,5,7H2

InChI Key

YWZRBHVBDOSBPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CCO)N=C1

Origin of Product

United States

Rationalization for the Investigation of 2 1,5 Naphthyridin 2 Yl Ethanol

Strategic Positioning of the Ethanol Moiety for Functionalization and Derivatization

The primary hydroxyl group of the ethanol substituent is a key functional handle that can be readily transformed into a variety of other functional groups. This allows for the strategic introduction of diverse chemical entities, enabling the exploration of structure-activity relationships in medicinal chemistry programs. The hydroxyl group can undergo oxidation to an aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions. This chemical versatility is crucial for the development of compound libraries for high-throughput screening.

Hypothetical Roles as a Building Block in Complex Molecular Architectures

As a bifunctional molecule, this compound can serve as a valuable building block in the construction of more elaborate molecular architectures. osti.govbldpharm.com The naphthyridine core can act as a rigid scaffold, while the ethanol side chain provides a point of attachment for other molecular fragments. bldpharm.com This could be utilized in the synthesis of novel ligands for metal complexes, probes for biological imaging, or as a key component in the assembly of larger, polycyclic systems with defined three-dimensional structures. For instance, the hydroxyl group could be used to link the naphthyridine unit to polymers or other macromolecules.

Unveiling the Profile of this compound: An Elusive Target in Heterocyclic Chemistry

The chemical compound this compound, identified by the CAS number 1433204-30-8, presents a curious case within the broad and well-studied field of heterocyclic chemistry. Despite its defined structure, specific and detailed research focusing exclusively on this molecule remains notably scarce in publicly available scientific literature. This article aims to provide a comprehensive overview based on the available information regarding its chemical context and the broader trends concerning the naphthyridine scaffold from which it is derived.

Naphthyridines, a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine (B92270) ring system, are of significant interest to chemists. semanticscholar.org There are six possible isomers of naphthyridine, each with a unique arrangement of nitrogen atoms, which in turn influences their chemical properties and biological activities. semanticscholar.org The 1,5-naphthyridine framework, in particular, is a common structural motif in medicinal chemistry and materials science.

Advanced Spectroscopic and Analytical Characterization of 2 1,5 Naphthyridin 2 Yl Ethanol

Comprehensive Structural Confirmation Techniques

Advanced analytical methods offer a detailed view of the molecular architecture of 2-(1,5-naphthyridin-2-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the naphthyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. The protons of the ethanol (B145695) substituent, specifically the methylene (B1212753) groups, are found in the upfield region. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) provide crucial information about the connectivity of the atoms.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom. The carbon atoms of the naphthyridine ring resonate at lower field values compared to the aliphatic carbons of the ethanol side chain. The specific chemical shifts help to confirm the carbon framework of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~163.0
C3~7.5 (d)~121.0
C4~8.2 (d)~137.0
C6~9.0 (dd)~153.0
C7~7.7 (dd)~124.0
C8~8.8 (dd)~149.0
C4a-~137.5
C8a-~145.0
C1' (CH₂)~3.2 (t)~40.0
C2' (CH₂)~4.1 (t)~61.0
OHVariable-

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'dd' a doublet of doublets.

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space connectivities, a series of two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the naphthyridine ring and between the two methylene groups of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the C3-H would show a cross-peak with the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the ethanol substituent and the naphthyridine ring. For example, a correlation between the protons of the C1' methylene group and the C2 carbon of the naphthyridine ring would confirm the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This can be used to confirm the regiochemistry and to understand the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental composition. semanticscholar.org The high mass accuracy of HRMS instruments, often in the parts-per-million (ppm) range, distinguishes the target compound from other molecules with the same nominal mass. nih.gov

Furthermore, by inducing fragmentation of the molecule (e.g., through collision-induced dissociation), HRMS can provide valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the ethanol side chain or fragmentation of the naphthyridine ring system. Analyzing these fragmentation pathways helps to confirm the proposed structure. nih.gov

Interactive Data Table: Expected HRMS Data for this compound

IonCalculated Exact MassObserved Mass (Hypothetical)Mass Difference (ppm)
[M+H]⁺175.0866175.0864-1.14
[M+Na]⁺197.0685197.0682-1.52

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.netresearchgate.net

IR Spectroscopy: The IR spectrum of this compound would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the naphthyridine ring would be observed in the 1500-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also show characteristic bands for the naphthyridine ring system, which are often strong due to the polarizability of the aromatic electrons. The C-H and O-H vibrations would also be present.

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
C=N, C=CStretching1500-1650
C-OStretching1000-1250

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorimetry) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, corresponding to π-π* and n-π* electronic transitions within the naphthyridine ring system. The position and intensity of these bands are sensitive to the electronic structure of the molecule.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum, quantum yield, and fluorescence lifetime are important photophysical parameters that characterize the excited state of the molecule. These properties are of interest for potential applications in areas such as sensing and imaging.

Solid-State Characterization

The solid-state properties of a compound, including its crystal lattice and molecular packing, provide definitive insights into its three-dimensional structure.

Single crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise atomic arrangement of a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and behavior.

As of the latest literature review, specific single crystal X-ray diffraction data for this compound has not been reported. While crystallographic information for structurally related naphthyridine compounds exists, such as for 2-(pyridin-2-yl)-1,8-naphthyridine, this data is not directly applicable to the title compound due to differences in the substituent and the nitrogen placement within the naphthyridine core. The generation of single crystals of this compound would be a critical step to enable its full structural elucidation by SC-XRD.

Should such data become available, a standard crystallographic data table would be presented as follows:

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterValue (Example)
Chemical FormulaC₁₀H₁₀N₂O
Formula Weight174.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
R-factor (%)Value

This table is for illustrative purposes only, as experimental data is not currently available in published literature.

Chromatographic Purity Assessment and Method Development

Chromatographic techniques are indispensable for verifying the purity of a compound and for the development of analytical methods for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

Detailed experimental procedures for the HPLC or GC analysis of this compound are not extensively described in the current body of scientific literature. The development of such methods would require systematic optimization of various parameters to achieve a robust and reliable separation.

For High-Performance Liquid Chromatography (HPLC) , method development would typically involve the screening of stationary phases (e.g., C18, C8), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions), and detection wavelengths to ensure the accurate quantification of the main compound and the resolution of any potential impurities.

Interactive Table: Illustrative HPLC Method Parameters

ParameterExample Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at a specified wavelength (e.g., 254 nm)
Column TemperatureAmbient or controlled (e.g., 30 °C)
Injection Volume10 µL

This table represents a typical starting point for method development and is not based on published data for this specific compound.

For Gas Chromatography (GC) , its applicability would depend on the thermal stability and volatility of this compound. If suitable, a GC method would provide an orthogonal technique to HPLC for purity assessment.

Interactive Table: Illustrative GC Method Parameters

ParameterExample Condition
ColumnCapillary column (e.g., DB-5, 30 m x 0.25 mm)
Carrier GasHelium or Nitrogen
Inlet Temperature250 °C
Oven ProgramTemperature ramp (e.g., 100 °C to 280 °C)
DetectorFlame Ionization Detector (FID)
Detector Temp300 °C

This table represents a typical starting point for method development and is not based on published data for this specific compound.

The absence of specific, published analytical methods underscores the opportunity for future research to develop and validate such procedures, which are crucial for the quality assessment of this compound.

Reactivity and Derivatization of 2 1,5 Naphthyridin 2 Yl Ethanol

Reactions Involving the Naphthyridine Core

The 1,5-naphthyridine (B1222797) ring is an electron-deficient heteroaromatic system due to the presence of two nitrogen atoms. This electronic characteristic is a primary determinant of its reactivity, making it generally susceptible to nucleophilic attack and resistant to electrophilic substitution.

Similar to pyridine (B92270) and quinoline (B57606), the 1,5-naphthyridine ring is deactivated towards electrophilic aromatic substitution. The nitrogen atoms exert a strong electron-withdrawing effect, and in acidic conditions, they become protonated, further deactivating the ring. Consequently, forcing conditions are often required for such reactions to proceed.

While specific examples involving 2-(1,5-Naphthyridin-2-yl)ethanol are not extensively documented, studies on the parent 1,5-naphthyridine heterocycle provide insight. For instance, bromination of 1,5-naphthyridine can be achieved using bromine in acetic acid nih.gov. Halogenation reactions are particularly useful as they introduce a good leaving group for subsequent nucleophilic substitution reactions.

Table 1: General Conditions for Electrophilic Aromatic Substitution on 1,5-Naphthyridine

Reaction TypeReagents & ConditionsProduct TypeReference
BrominationBr₂ / Acetic AcidBromo-1,5-naphthyridine nih.gov
NitrationHNO₃ / H₂SO₄Nitro-1,5-naphthyridine masterorganicchemistry.com
SulfonationSO₃ / H₂SO₄ (fuming)1,5-Naphthyridinesulfonic acid masterorganicchemistry.com

Note: This table represents general reactions for the 1,5-naphthyridine core; specific outcomes can be influenced by substituents.

The electron-deficient nature of the 1,5-naphthyridine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group is present at positions activated by the ring nitrogens (e.g., positions 2, 4, 6, and 8). Halogenated 1,5-naphthyridines are common precursors for introducing a variety of nucleophiles nih.gov.

Research has demonstrated the conversion of halo- and tosyl-substituted 1,5-naphthyridines into amino derivatives through palladium-catalyzed Buchwald-Hartwig amination or direct SNAr reactions nih.gov. These methods allow for the formation of C-N bonds, which is a critical step in the synthesis of many biologically active molecules.

Table 2: Examples of Nucleophilic Substitution on the 1,5-Naphthyridine Ring

SubstrateNucleophile/ReagentCatalyst/ConditionsProductReference
2-Chloro-1,5-naphthyridineVarious aminesPd catalyst, Phosphine ligand (e.g., XantPhos)2-Amino-1,5-naphthyridine derivatives nih.gov
4-Chloro-1,5-naphthyridine3-(2-nitro-1-imidazolyl)-propylamineDirect SNAr4-Substituted-amino-1,5-naphthyridine nih.gov
2-Tosyl-1,5-naphthyridineVarious aminesPd catalyst2-Amino-1,5-naphthyridine derivatives nih.gov

The nitrogen atoms in the 1,5-naphthyridine core can be oxidized to form N-oxides using peracids such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide has a profound impact on the ring's reactivity. It activates the positions alpha (2 and 6) and gamma (4 and 8) to the nitrogen atom for nucleophilic attack. Furthermore, the N-oxide group can facilitate electrophilic substitution by modifying the electron distribution in the ring nih.gov.

A notable example is the reaction of 1,5-naphthyridine with a peracid and subsequently with phosphorus oxychloride (POCl₃). This process proceeds through an N-oxide intermediate to yield chlorinated 1,5-naphthyridines, demonstrating how N-oxidation can be a strategic step to enable further functionalization nih.gov.

Table 3: N-Oxidation and Subsequent Reactions of 1,5-Naphthyridine

Reagent 1Reagent 2IntermediateFinal ProductReference
m-CPBAPOCl₃1,5-Naphthyridine-N-oxideChlorinated 1,5-naphthyridines nih.gov

The aromatic rings of the 1,5-naphthyridine core can be reduced through hydrogenation. Asymmetric hydrogenation using ruthenium catalysts has been successfully employed to produce chiral 1,5-diaza-cis-decalin structures, where only one of the two pyridine rings is reduced thieme-connect.com. Transfer hydrogenation using reagents like bis(pinacolato)diboron (B136004) (B2pin2) in water has also been reported as an environmentally benign method nih.gov.

Conversely, the corresponding saturated or partially saturated rings can be aromatized through dehydrogenation. The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines to yield the parent 1,5-naphthyridine can be achieved at high temperatures using reagents like selenium or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) nih.gov. More modern methods utilize visible-light photoredox catalysis in conjunction with a cobalt catalyst for acceptorless dehydrogenation at ambient temperatures nih.gov.

Table 4: Hydrogenation and Dehydrogenation of the 1,5-Naphthyridine Core

Reaction TypeReagents/CatalystSubstrateProductReference
Asymmetric HydrogenationRu-catalyst2,6-Disubstituted 1,5-naphthyridineChiral 1,5-diaza-cis-decalin thieme-connect.com
Transfer HydrogenationRuthenium(II) complexes1,5-NaphthyridineTetrahydro-1,5-naphthyridine nih.gov
DehydrogenationSelenium / 320 °C1,2,3,4-Tetrahydro-1,5-naphthyridine1,5-Naphthyridine nih.gov
Photocatalytic DehydrogenationRu-(bpy)₃Cl₂·6H₂O, Co-catalyst, Visible lightTetrahydro-1,5-naphthyridine1,5-Naphthyridine nih.gov

Transformations of the Ethanol (B145695) Side Chain

The ethanol side chain of this compound offers a site for chemical modification that is distinct from the naphthyridine core. The primary alcohol group is amenable to a variety of classical transformations.

The primary alcohol of the ethanol side chain can be oxidized to yield either the corresponding aldehyde, 2-(1,5-naphthyridin-2-yl)ethanal, or the carboxylic acid, 2-(1,5-naphthyridin-2-yl)acetic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. The existence of 2-(1,5-naphthyridin-2-yl)acetic acid has been noted in chemical literature, which confirms the feasibility of this oxidative transformation cphi-online.com.

Table 5: Plausible Oxidation Reactions of the Ethanol Side Chain

Target ProductPlausible ReagentsReaction Type
2-(1,5-Naphthyridin-2-yl)ethanalPyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)Partial Oxidation
2-(1,5-Naphthyridin-2-yl)acetic acidPotassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄)Full Oxidation

Note: This table outlines generally accepted reagents for these transformations in organic chemistry, as specific literature for the oxidation of this compound is limited.

Esterification and Etherification Reactions

The primary hydroxyl group of this compound is readily susceptible to esterification and etherification, two fundamental transformations for modifying its structure.

Esterification: Esters of this compound can be synthesized through several standard protocols. The most direct method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. medcraveonline.com This equilibrium-driven reaction typically requires forcing conditions, such as the removal of water, to achieve high yields.

A more versatile and milder approach is the Mitsunobu reaction . wikipedia.orgnih.gov This reaction allows for the conversion of primary and secondary alcohols into esters with high efficiency under neutral conditions at room temperature or below. nrochemistry.com The process involves activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnrochemistry.com The resulting alkoxyphosphonium salt is a highly reactive intermediate that is readily displaced by a nucleophilic carboxylic acid. A key advantage of the Mitsunobu reaction is its broad substrate scope and tolerance for various functional groups. organic-chemistry.org For instance, in the total synthesis of Paecilomycin A-F, a Mitsunobu esterification was successfully employed to couple a complex alcohol with an acid, demonstrating the reaction's utility in intricate molecular settings. nih.gov

Etherification: The synthesis of ethers from this compound can also be achieved through several methods. The classical Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a viable route. However, this method can be limited by the basicity of the alkoxide, which might lead to side reactions.

Once again, the Mitsunobu reaction provides a powerful alternative for ether synthesis, particularly for forming aryl ethers from phenols or alkyl ethers from other alcohols. nrochemistry.comorganic-chemistry.org The reaction proceeds through the same activated alkoxyphosphonium intermediate as in esterification, which is then intercepted by an alcohol or phenol (B47542) nucleophile. Additionally, processes have been developed for the conversion of biomass-derived alcohols like ethanol into ethers using acidic resin catalysts, a strategy that could potentially be adapted for this compound. rsc.org

Amination and Amidation Reactions

Amination: The direct conversion of the hydroxyl group in this compound to an amino group is a challenging transformation. However, it can be accomplished through multi-step sequences. One of the most effective methods involves the Mitsunobu reaction. organic-chemistry.org By using nitrogen nucleophiles such as phthalimide (B116566) or hydrazoic acid (HN₃), the alcohol can be converted into a protected amine or an azide, respectively. organic-chemistry.orgresearchgate.net The resulting intermediate can then be deprotected (e.g., using hydrazine (B178648) for the phthalimide) or reduced (e.g., using the Staudinger reaction or catalytic hydrogenation for the azide) to yield the corresponding primary amine, 2-(1,5-Naphthyridin-2-yl)ethylamine.

Alternatively, the hydroxyl group can first be converted into a better leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with ammonia (B1221849) or an amine source can then furnish the desired amine derivative. While direct amination of secondary alcohols with ammonia has been achieved using specific ruthenium-based catalysts, this method is less common for primary alcohols. google.com

Amidation: Amidation reactions involving this compound can be envisioned in two primary ways. The first involves forming an amide bond by coupling the corresponding amine derivative (synthesized as described above) with a carboxylic acid. This is a standard procedure in peptide synthesis and can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the amine. masterorganicchemistry.com

The second context for amidation is the reaction of the alcohol itself with an amide-containing molecule. For example, to link the naphthyridine scaffold to another molecule via an amide bond, one could react an N-acyl-activated species (like an N-acylimidazole) with the alcohol, though this would technically form an ester linkage to the naphthyridine moiety. The synthesis of functionalized urea (B33335) derivatives from azaheterocyclic amines by reaction with isocyanates is a related transformation that highlights the reactivity of the naphthyridine system. nih.gov

Cross-Coupling Reactions at the Hydroxyl Group or its Derivatives

The hydroxyl group of this compound is not directly amenable to palladium-catalyzed cross-coupling reactions. To participate in such transformations, the alcohol must first be converted into a more electrophilic species with a suitable leaving group.

A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate, mesylate, or, most commonly for cross-coupling, a trifluoromethanesulfonate (B1224126) (triflate). These derivatives can then participate in a variety of cross-coupling reactions. For example, a 2-(1,5-Naphthyridin-2-yl)ethyl triflate could potentially undergo Suzuki coupling with boronic acids to form new carbon-carbon bonds, or Buchwald-Hartwig amination with amines to form carbon-nitrogen bonds. While this specific derivative has not been extensively reported, the principle is well-established for other heterocyclic systems. For instance, palladium-catalyzed reactions of 2-(2-pyridyl)ethanol derivatives with aryl and alkenyl chlorides have been shown to result in the substitution of the chloro moieties. sigmaaldrich.com This demonstrates the feasibility of using the ethanol side chain as a platform for introducing new substituents via cross-coupling, provided it is appropriately activated.

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold is a valuable starting point for the design and synthesis of novel compounds, owing to the versatile reactivity of its hydroxyl group and the unique electronic properties of the naphthyridine core. nih.gov

Systematic Variation of Functional Groups for Structure-Reactivity Studies

To conduct structure-reactivity studies, systematic variations can be introduced at both the ethanol side chain and the naphthyridine ring. The reactions discussed in section 4.2 (esterification, etherification, amination) allow for the generation of a library of derivatives by varying the coupling partner (e.g., different carboxylic acids, alcohols, or amines).

Furthermore, modifying the electronic properties of the 1,5-naphthyridine ring can have a significant impact on the reactivity of the ethanol side chain and the biological activity of the resulting molecule. The introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) onto the naphthyridine core can alter the pKa of the hydroxyl proton and the nucleophilicity of the nitrogen atoms. For example, structure-activity relationship studies of 2,8-disubstituted-1,5-naphthyridines have shown that variations in substituents on the ring system significantly affect their biological targets and efficacy. acs.org Synthesis of such substituted precursors can be achieved through established methods for functionalizing pyridines and naphthyridines, such as nucleophilic aromatic substitution or cross-coupling reactions on halogenated intermediates. nih.govnih.gov

Synthesis of Dimeric or Polymeric Naphthyridine Constructs

The this compound molecule is an excellent monomeric unit for the construction of larger, more complex structures such as dimers and polymers. The terminal hydroxyl group serves as a convenient anchor point for attaching linker moieties.

For example, a dimeric construct can be synthesized by reacting two molecules of this compound with a bifunctional reagent, such as a diacyl chloride or a dihaloalkane. This would result in two naphthyridine units connected by a flexible or rigid linker, depending on the nature of the bifunctional reagent. Such dimeric structures are of interest in medicinal chemistry and materials science, where the spatial arrangement of the heterocyclic units can lead to enhanced binding to biological targets or unique photophysical properties. The construction of metal-organic frameworks (MOFs) using dimeric ligands with functionalized tethers illustrates the principle of using linkers to create organized supramolecular structures. escholarship.orgnih.gov

Preparation of Hybrid Molecules Incorporating Other Heterocycles

The creation of hybrid molecules that combine the 1,5-naphthyridine scaffold with other heterocyclic systems is a prominent strategy in drug discovery to access novel chemical space and biological activities. researchgate.netnih.gov The hydroxyl group of this compound provides a straightforward point of attachment for other heterocycles.

This can be achieved by reacting the alcohol with a heterocycle that bears a compatible functional group. Some examples of synthetic strategies include:

Esterification with a heterocyclic carboxylic acid (e.g., nicotinic acid, furan-2-carboxylic acid).

Etherification with a halo-substituted heterocycle (e.g., 2-chloropyrimidine, 3-bromofuran) via a Williamson ether synthesis.

Mitsunobu reaction with a hydroxyl- or amino-substituted heterocycle.

These approaches allow for the modular assembly of complex molecules where the properties of the 1,5-naphthyridine unit are combined with those of another pharmacologically relevant heterocycle, such as a pyrazole, triazole, chromene, or indole. researchgate.netnih.gov The synthesis of such hybrid molecules is a key area of research aimed at developing new therapeutic agents. researchgate.netresearchgate.net

Coordination Chemistry and Ligand Applications of 2 1,5 Naphthyridin 2 Yl Ethanol

Design Principles for Naphthyridine-Based Ligands

The design of ligands based on the 1,5-naphthyridine (B1222797) framework is governed by the inherent electronic and structural properties of the heterocyclic system. Unlike its well-studied 1,8-isomer, which is ideally suited for creating bimetallic complexes by holding two metal centers in close proximity, the geometry of 1,5-naphthyridine dictates that its two nitrogen atoms cannot coordinate to the same metal center simultaneously. nih.gov This characteristic makes 1,5-naphthyridine derivatives versatile building blocks that can function as either monodentate or bridging bidentate ligands. nih.gov

Chelation Modes and Metal Binding Sites (N-donors, O-donors from ethanol)

The ligand 2-(1,5-Naphthyridin-2-yl)ethanol offers multiple potential binding modes to metal centers, stemming from its distinct donor atoms: the two nitrogen atoms of the naphthyridine core (at positions 1 and 5) and the oxygen atom of the ethanol (B145695) substituent.

Monodentate Coordination: The ligand can bind to a single metal ion through one of its nitrogen atoms, most likely the N1 nitrogen due to the electronic influence and potential steric hindrance from the ethanol substituent at the 2-position. In this mode, the rest of the ligand, including the hydroxyl group, may remain uncoordinated or interact with other components in the coordination sphere through weaker forces.

Bidentate Chelating Coordination: A common and stable binding mode would involve the formation of a chelate ring. The ligand could coordinate to a single metal center using the N1 nitrogen and the oxygen atom of the hydroxyl group. This would form a six-membered chelate ring, a stable arrangement in coordination chemistry. This mode is observed in many similar ligands containing a pyridine (B92270) ring with a 2-hydroxyethyl substituent.

Tunability of Steric and Electronic Properties through Derivatization

A key principle in ligand design is the ability to systematically modify the ligand's structure to fine-tune the properties of the resulting metal complex. The 1,5-naphthyridine scaffold is amenable to various synthetic modifications, allowing for precise control over its steric and electronic characteristics. nih.govresearchgate.netnih.govencyclopedia.pub

Electronic Tuning: The electronic properties of the this compound ligand can be altered by introducing electron-donating or electron-withdrawing substituents onto the naphthyridine rings. For instance, adding alkyl groups would increase the electron density on the nitrogen atoms, making the ligand a stronger sigma-donor. Conversely, incorporating groups like halides or nitro groups would decrease the basicity of the nitrogen donors. These electronic changes directly impact the stability, redox potential, and reactivity of the metal complexes.

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis of metal complexes using this compound are not prevalent in the literature, the general synthetic routes for creating complexes with the parent 1,5-naphthyridine ligand are well-documented. These methods typically involve the reaction of a metal salt precursor with the ligand in a suitable solvent. nih.govmdpi.com

Mononuclear and Dinuclear Complexes

The inherent ability of the 1,5-naphthyridine unit to act as both a monodentate and a bridging ligand allows for the formation of both mononuclear and dinuclear complexes.

Mononuclear Complexes: Studies on the interaction of 1,5-naphthyridine with palladium have shown the formation of 1:1 metal-to-ligand complexes, where the naphthyridine acts as a single-coordinating entity. nih.govnih.gov It is highly probable that this compound could form stable mononuclear complexes, likely utilizing the N,O-chelating mode described previously.

Dinuclear Complexes: The formation of dinuclear complexes is a hallmark of naphthyridine chemistry. The 1,5-naphthyridine ligand has been successfully employed to bridge two platinum(II) centers, creating complexes with the general formula [{Pt(L)Cl}₂(μ-1,5-nphe)]²⁺. rsc.orgnih.gov Similarly, 2:1 metal-to-ligand complexes with palladium have been identified, where two palladium units are bridged by a single 1,5-naphthyridine ligand. nih.govnih.gov This precedent strongly suggests that this compound could also form dinuclear structures, with the naphthyridine core acting as the bridge between two metal ions.

Complexes with Transition Metals (e.g., Ru, Pd, Pt, Cu, Co, Mg)

The 1,5-naphthyridine scaffold has been shown to coordinate to a variety of transition metals.

MetalComplex Type with 1,5-Naphthyridine LigandsResearch Findings
Ruthenium (Ru) Catalytic intermediates, potential for complex formation.While direct synthesis of Ru-1,5-naphthyridine complexes is not widely reported, Ru-catalyzed transfer hydrogenation of 1,5-naphthyridine has been achieved, implying coordination. mdpi.com Ruthenium complexes with the related 1,8-naphthyridine (B1210474) are known. rsc.org
Palladium (Pd) Mononuclear and DinuclearStable 1:1 and 2:1 complexes with Pd(en)²⁺ have been characterized in solution. nih.govnih.gov Dinuclear complexes with various diamine co-ligands have also been synthesized. researchgate.net
Platinum (Pt) DinuclearA series of dinuclear Pt(II) complexes using 1,5-naphthyridine as a bridging ligand have been synthesized and studied for their biological activity. rsc.orgnih.govnih.gov Complexes with derivatized hydroxynaphthyridine ligands are also known. researchgate.net
Copper (Cu) MononuclearMononuclear copper(II) complexes have been prepared using dimeric 1,5-naphthyridine ligands. nih.govmdpi.com Additionally, complexes with 1,5-naphthyridine 1,5-dioxide have been studied. acs.org
Cobalt (Co) Mononuclear/PolynuclearThe formation of Co(II) complexes with 1,5-naphthyridines has been noted in reviews, alongside more detailed studies on the 1,8-isomer. nih.govresearchgate.net
Magnesium (Mg) Not reportedThe coordination chemistry of magnesium with 1,5-naphthyridine ligands is not a well-explored area, with no specific complexes reported in major studies. mdpi.comnih.gov

Table 1: Summary of Transition Metal Complexes with 1,5-Naphthyridine Ligands.

Supramolecular Assembly via Naphthyridine-Metal Interactions

The defined geometry and bridging capability of the 1,5-naphthyridine ligand make it an excellent component for constructing larger, ordered supramolecular structures.

Metal-directed self-assembly can lead to the formation of coordination polymers, macrocycles, and cages. For instance, polynuclear silver(I) complexes with bridging 1,5-naphthyridine ligands form infinite one-dimensional coordination polymers. researchgate.net In another example, a zinc complex of 1,5-naphthyridine has been used as a bidentate linker to act as a template in the formation of face-to-face porphyrin dimers, showcasing its utility in constructing complex supramolecular architectures. nih.govmdpi.com

Furthermore, the introduction of the ethanol sidearm in this compound provides a hydroxyl group capable of forming strong hydrogen bonds. In its metal complexes, this group could direct the assembly of discrete complex units into larger three-dimensional networks through intermolecular hydrogen bonding, a strategy that has been observed in other metal-organic systems involving 1,5-naphthyridine cations. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
1,5-Naphthyridine
1,8-Naphthyridine
Ruthenium
Palladium
Platinum
Copper
Cobalt
Magnesium
Silver
Zinc
Chromium(III)
2-bromoethanol

Catalytic Applications of Metal-Naphthyridine Complexes (Excluding Industrial Scale)

The exploration of metal complexes incorporating this compound and its derivatives as catalysts in various organic transformations has revealed significant potential in academic research settings. These complexes have been investigated for their efficacy in homogeneous catalysis, asymmetric synthesis, oxidation and reduction reactions, and C-H activation.

Homogeneous Catalysis Research

In the realm of homogeneous catalysis, metal complexes featuring naphthyridine-based ligands have been the subject of considerable research. The inherent electronic properties and structural versatility of the naphthyridine framework allow for the fine-tuning of the catalytic activity of the metal center. These complexes, often stabilized by multidentate ligands, create unique steric and electronic environments around the transition metal, which can lead to remarkable catalytic activity and selectivity in various transformations. rsc.org

Research has demonstrated that dicopper(I) complexes supported by chelating naphthyridine ligands can engage in C-H bond activations, particularly with terminal alkynes, to form bridging alkynyl species. acs.org These intermediates have been identified as key players in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, providing support for a bimetallic mechanism. acs.org The stability of these complexes under certain conditions has allowed for the isolation and characterization of intermediates that are typically transient. acs.org

Asymmetric Catalysis (e.g., Hydrogenation)

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. While direct applications of this compound in this context are emerging, the broader family of chiral naphthyridine ligands has shown significant promise. For instance, the asymmetric hydrogenation of substituted 1,5-naphthyridines has been successfully achieved using chiral cationic ruthenium diamine complexes, yielding 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity (up to 99% ee). nih.gov This method provides a pathway to optically pure 1,5-diaza-cis-decalins, which are valuable as rigid chelating diamine ligands in further asymmetric synthesis. nih.gov

The synthesis of new C2-symmetric chiral ligands containing two binaphthyl units linked by a 2,2'-bipyridyl bridge has been reported, and their catalytic activities have been studied in the asymmetric alkylation of aromatic aldehydes with diethylzinc, achieving good yields and enantioselectivities up to 87%. researchgate.net This highlights the potential for designing chiral ligands based on the naphthyridine scaffold for a range of asymmetric transformations.

Oxidation and Reduction Chemistry

Metal-naphthyridine complexes have been investigated for their roles in mediating oxidation and reduction reactions. The redox activity of the metal center can be modulated by the naphthyridine ligand, influencing the course and efficiency of catalytic cycles. For example, dicopper(I) complexes can be oxidized by air to form dicopper(II) species with a dihydroxo bridge. acs.org Conversely, the reduction of these dicopper(II) compounds with silanes has led to the formation of multimetallic copper(I) hydride clusters. acs.org

In a broader context, the principles of oxidation and reduction are fundamental to many catalytic processes. youtube.comyoutube.com Catalytic oxidation of alcohols to aldehydes and ketones is a key transformation in organic synthesis. libretexts.org While specific examples involving this compound are not extensively documented in the provided search results, the ability of related naphthyridine complexes to access different oxidation states suggests their potential utility in such reactions. acs.org

C-H Activation and Functionalization Mediated by Complexes

The direct activation and functionalization of otherwise inert C-H bonds is a major goal in catalysis. Metal complexes supported by naphthyridine-based ligands have demonstrated the ability to facilitate such transformations. As mentioned previously, dicopper(I) complexes with naphthyridine ligands can activate the C-H bonds of terminal alkynes. acs.org Research has also shown that high-spin iron(IV)-oxo complexes can activate the C-H bonds of methanol (B129727) and ethanol, providing a biomimetic model for such reactions. nih.gov While not directly involving a naphthyridine ligand, this highlights the potential for designing potent catalysts for C-H activation. The development of ligands that can stabilize reactive metal centers is crucial for advancing this field. rsc.org

Material Science Applications of Naphthyridine Coordination Compounds

The unique photophysical and structural properties of coordination compounds derived from naphthyridine ligands, including this compound, have positioned them as promising candidates for applications in material science. mdpi.com These applications range from the development of luminescent materials to the construction of functional coordination polymers.

Luminescent Materials

Coordination complexes of naphthyridine derivatives with various transition metals have been shown to exhibit interesting luminescent properties. researchgate.net The emission characteristics of these materials can be tuned by modifying the ligand structure or the metal center. For instance, rhenium(I) complexes with 2,7-dimethyl-1,8-naphthyridine (B83737) have been found to be luminescent in both solution and the solid state. researchgate.net The nature of the emission, whether ligand-centered or metal-to-ligand charge transfer (MLCT), can be influenced by the rigidity of the environment. researchgate.net

Platinum(II) complexes based on 1,5-naphthyridin-4-olate ligands also display notable photoluminescence. researchgate.net The solid-state packing of these complexes can significantly influence their emission properties. researchgate.net Furthermore, heteroleptic ruthenium(II) complexes incorporating functionalized 1,10-phenanthroline (B135089) ligands, a related class of polypyridyl ligands, exhibit phosphorescent emission and have been explored for applications in cellular imaging. cardiff.ac.uk The ability to functionalize the naphthyridine core allows for the attachment of various moieties to tailor the properties of the resulting luminescent materials for specific applications. cardiff.ac.uk

Complex Type Ligand Metal Application Area Key Finding
DicopperChelating NaphthyridineCu(I)/Cu(II)Homogeneous CatalysisMediates C-H activation and is an intermediate in CuAAC reactions. acs.org
Chiral RutheniumDiamine & NaphthyridineRuAsymmetric HydrogenationAchieves high enantioselectivity (up to 99% ee) in the hydrogenation of substituted 1,5-naphthyridines. nih.gov
Rhenium Complex2,7-Dimethyl-1,8-naphthyridineRe(I)Luminescent MaterialsExhibits luminescence in both solution and solid states. researchgate.net
Platinum Complex1,5-Naphthyridin-4-olatePt(II)Luminescent MaterialsShows photoluminescence influenced by solid-state packing. researchgate.net
Ruthenium ComplexFunctionalized 1,10-PhenanthrolineRu(II)Luminescent MaterialsDisplays phosphorescent emission with potential for bio-imaging. cardiff.ac.uk

Spin Crossover Complexes

Spin crossover (SCO) is a phenomenon observed in certain transition metal complexes where a change in the spin state of the central metal ion can be induced by external stimuli such as temperature, pressure, or light. This property is of significant interest for the development of molecular switches and data storage devices. The ligand field strength is a critical factor in determining whether a complex will exhibit SCO behavior.

Currently, there are no specific studies in the reviewed literature that detail the synthesis and magnetic properties of spin crossover complexes incorporating the this compound ligand. Research on SCO complexes has extensively utilized other nitrogen-containing heterocyclic ligands, which can provide a comparative context. However, without direct experimental data on iron(II) or other relevant metal complexes of this compound, any discussion on its potential to induce spin crossover remains speculative. The electronic and steric effects of the ethanol substituent on the naphthyridine core would need to be experimentally determined to predict its influence on the ligand field strength and the resulting magnetic properties of its coordination compounds.

Photoactive Systems

Photoactive systems, which involve molecules that undergo a change in their properties upon exposure to light, are crucial for applications in areas such as photocatalysis, solar energy conversion, and photodynamic therapy. The photophysical properties of coordination complexes are highly dependent on the nature of both the metal center and the surrounding ligands.

Similar to the case of spin crossover complexes, there is a lack of specific research on photoactive systems based on this compound. The broader class of naphthyridine-containing complexes has been investigated for their luminescent properties and potential in photoactive applications. However, the specific photophysical characteristics of complexes formed with this compound, such as their absorption and emission spectra, quantum yields, and excited-state lifetimes, have not been reported. The presence of the ethanol group could potentially be used for further functionalization or could influence the solubility and photophysical behavior of the resulting complexes, but this remains to be explored experimentally.

Computational and Theoretical Studies on 2 1,5 Naphthyridin 2 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. By calculating the electron density, DFT can predict the molecule's geometry, stability, and reactivity. For 2-(1,5-Naphthyridin-2-yl)ethanol, DFT calculations would involve optimizing the molecular geometry to find its most stable conformation. This would provide key information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to calculate various electronic properties that are crucial for predicting reactivity. These include ionization potential, electron affinity, and global reactivity descriptors such as chemical hardness and softness. Such calculations would help in understanding how this compound might behave in different chemical environments.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the naphthyridine ring and the oxygen atom of the ethanol (B145695) group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them prone to nucleophilic attack. This information is critical for predicting intermolecular interactions, including hydrogen bonding.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized on the electron-rich naphthyridine ring system, while the LUMO would also likely be distributed over this aromatic system. Understanding the distribution of these orbitals is essential for predicting the regioselectivity of chemical reactions.

Parameter Theoretical Significance for this compound
HOMO Energy Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a better electron donor.
LUMO Energy Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap Reflects the chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape. The ethanol side chain can rotate, leading to different conformers. MD simulations would reveal the most populated and energetically favorable conformations in different solvent environments, which is crucial for understanding its behavior in solution.

If this compound were to be investigated as a potential ligand for a biological receptor, MD simulations would be invaluable. By simulating the ligand-receptor complex, one could study the stability of the binding, identify key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and calculate the binding free energy. This would provide insights into the mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound have been reported, a hypothetical QSAR study could be designed if a set of analogous compounds with measured biological activity were available. For instance, a QSAR study on a series of substituted naphthyridinylethanol derivatives could identify the structural features that are important for a particular biological effect. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. In a hypothetical CoMFA study of this compound and its analogs, the molecules would be aligned, and their steric and electrostatic fields would be calculated at various grid points. The resulting data would be analyzed using statistical methods to generate a 3D map that shows where changes in steric bulk or electrostatic charge are likely to increase or decrease biological activity. This provides a powerful visual tool for designing more potent compounds.

Computational Method Application to this compound Expected Insights
DFT Electronic structure calculationGeometry, stability, reactivity descriptors
MEP Mapping Visualization of charge distributionIdentification of electrophilic and nucleophilic sites
FMO Analysis HOMO-LUMO energy and distributionReactivity, kinetic stability, reaction regioselectivity
MD Simulations Conformational analysis, ligand-receptor bindingDynamic behavior, stable conformations, binding interactions
QSAR/CoMFA (Hypothetical) Structure-activity relationshipIdentification of key structural features for biological activity

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. mdpi.com This method avoids certain limitations of its predecessor, Comparative Molecular Field Analysis (CoMFA), by using a Gaussian-type distance dependence for calculating similarity indices, which eliminates the abrupt changes associated with Lennard-Jones and Coulombic fields at grid points near the molecular surface. mdpi.com CoMSIA evaluates five key physicochemical properties: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting data is typically analyzed using Partial Least Squares (PLS) regression to generate a model that can predict the activity of new compounds and be visualized as 3D contour maps, highlighting regions where specific properties are favorable or unfavorable for activity. nih.govrsc.org

While no specific CoMSIA study has been published for this compound itself, the methodology has been successfully applied to structurally related 1,5-naphthyridine (B1222797) derivatives. For instance, a CoMSIA study was performed on a series of 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives acting as selective CB2 receptor agonists. nih.gov This analysis aimed to identify the key structural features influencing binding affinity. The resulting CoMSIA model proved to be highly predictive, with a leave-one-out cross-validation coefficient (q²) of 0.619, a non-cross-validated correlation coefficient (r²) of 0.84, and a predicted r² for an external test set of 0.75, indicating a robust and statistically significant model. nih.gov

In another study, CoMSIA and CoMFA models were developed for a series of 1,5-naphthyridine derivatives as inhibitors of the DYRK1A enzyme. chemrevlett.com The CoMSIA model yielded an r²cv (equivalent to q²) of 0.365 and an r²ncv of 0.783. chemrevlett.com The contour maps generated from such models provide crucial insights for rational drug design, indicating where modifications to the this compound scaffold—such as altering the ethanol side chain or substituting the naphthyridine rings—could enhance hypothetical biological activity by optimizing interactions with a target's binding site.

In Silico Screening and Molecular Docking Studies (for hypothetical target interactions, not clinical efficacy)

In silico screening and molecular docking are computational techniques fundamental to modern chemical biology and drug discovery for hypothesizing interactions between small molecules and biological macromolecules. Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein.

The 1,5-naphthyridine scaffold, including derivatives like this compound, has been investigated for its potential interaction with various hypothetical protein targets. A notable example involves the in silico investigation of naphthyridine derivatives as potential inhibitors of dehydrosqualene synthase (CrtM) from Staphylococcus aureus. nih.govfrontiersin.org The CrtM enzyme is crucial for the biosynthesis of staphyloxanthin, a pigment that helps the bacterium evade the host immune response, making its inhibition a rational approach for discovering new antibacterial strategies. nih.govfrontiersin.org

In one such study, a library of naphthyridine derivatives, encompassing 1,5-naphthyridine isomers, was computationally screened. nih.gov The study demonstrated that these compounds exhibited high binding affinities for the CrtM enzyme, as indicated by their favorable docking scores. nih.govfrontiersin.org Although the specific docking score for this compound was not reported, a closely related derivative, 6-[[1-[(2-fluorophenyl) methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid, was identified as a promising hit based on its docking performance and predicted drug-like properties. nih.govfrontiersin.org Such studies underscore the utility of molecular docking for identifying potential interactions and guiding further investigation, even in the absence of experimental data.

The general workflow for these docking studies involves:

Preparation of the Receptor: The 3D crystal structure of the target protein (e.g., CrtM) is obtained from a repository like the Protein Data Bank. It is then prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket or active site. nih.gov

Ligand Preparation: The 3D structure of this compound is generated and optimized to find its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's active site, calculating the binding energy for each pose.

Analysis: The results are analyzed to identify the most stable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

The table below summarizes the findings from a representative in silico study on naphthyridine derivatives.

Target ProteinOrganismRationale for TargetLigand Class ScreenedGeneral Docking Outcome
Dehydrosqualene Synthase (CrtM)Staphylococcus aureusInhibition may reduce bacterial virulence by blocking staphyloxanthin pigment production. nih.govfrontiersin.orgNaphthyridine Derivatives (including 1,5-naphthyridine isomers)High binding affinities observed, suggesting potential for inhibition. nih.gov

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily using Density Functional Theory (DFT), allow for the theoretical prediction of various spectroscopic properties of a molecule, providing valuable data for structural elucidation and characterization. These computational methods solve the electronic structure of a molecule from fundamental principles, without reliance on empirical parameters.

For this compound, while specific published data is scarce, the application of DFT can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations have been successfully used to predict and support experimental spectroscopic data for related heterocyclic systems, such as other naphthyridine derivatives and quinolines. ias.ac.innih.gov

NMR Spectra Prediction: Theoretical calculations of 1H and 13C NMR chemical shifts are performed by computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts. nih.gov For this compound, this would provide a theoretical spectrum detailing the expected ppm values for each unique hydrogen and carbon atom, aiding in the assignment of peaks in an experimental spectrum. For example, DFT calculations on a quinoline (B57606) derivative accurately predicted proton chemical shifts, including those involved in hydrogen bonding, which are notoriously difficult to assign. nih.gov

IR Spectra Prediction: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting vibrational modes and their corresponding intensities can be used to generate a theoretical IR spectrum. This allows for the assignment of key functional group vibrations, such as the O-H stretch of the ethanol group, C-H stretches of the aromatic rings, and the characteristic ring vibrations of the 1,5-naphthyridine core.

UV-Vis Spectra Prediction: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. ias.ac.inias.ac.in A study on novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives used TD-DFT to support the assignment of experimental absorption bands to specific π→π* transitions within the conjugated system. ias.ac.inias.ac.in A similar calculation for this compound would predict the λmax values corresponding to electronic excitations within the naphthyridine chromophore.


Exploration of Molecular Recognition and Specific Interactions

In Vitro Studies of Molecular Interactions with Biomolecules (e.g., Proteins, DNA, Enzymes)

While direct studies on 2-(1,5-naphthyridin-2-yl)ethanol as a topoisomerase II inhibitor are not extensively documented in the reviewed literature, the broader class of naphthyridine derivatives has shown significant activity against this enzyme. Topoisomerase II is a critical enzyme in DNA replication and transcription, making it a key target for anticancer drugs. nih.gov The mechanism of many topoisomerase II inhibitors involves stabilizing the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells. nih.govnih.gov

Some naphthyridine-containing compounds act as catalytic inhibitors of topoisomerase II, interfering with the enzyme's function without stabilizing the DNA cleavage complex. nih.gov This can be a desirable trait, as it may reduce the risk of secondary malignancies associated with some topoisomerase II poisons. nih.gov The 1,5-naphthyridine (B1222797) scaffold, in particular, has been incorporated into novel bacterial topoisomerase inhibitors, demonstrating its versatility as a pharmacophore for enzyme inhibition. mdpi.com Research in this area often involves evaluating the inhibitory concentration (IC₅₀) of these compounds against purified topoisomerase II and in cellular assays. researchgate.net

Table 1: Examples of Naphthyridine Derivatives and their Topoisomerase II Inhibitory Activity

Compound ClassExample CompoundTargetReported Activity
Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids6i, 6a, 6cTopoisomerase IIαSuperior cytotoxic activity compared to doxorubicin (B1662922) against MCF-7, A549, and HCT-116 cell lines. nih.gov
C-2 ether substituted 1,5-naphthyridine analogsNot specifiedBacterial TopoisomeraseBroad-spectrum antibacterial agents. mdpi.com
Flavonoids from Ulmus davidianaCompounds 4, 10, 12, 19, 24, 25Topoisomerase IIIC₅₀ values ranging from 17 nM to 0.52 µM, more potent than etoposide. researchgate.net

The interaction of 1,5-naphthyridine derivatives with G protein-coupled receptors (GPCRs), such as cannabinoid and orexin (B13118510) receptors, is an area of active investigation. Both the endocannabinoid and orexin systems are involved in a wide range of physiological processes, and their receptors are important drug targets. upf.edu

Studies have shown that there are functional interactions and potential heterodimerization between cannabinoid receptor 1 (CB1R) and orexin receptors (OX1R and OX2R). upf.edufrontiersin.org The 1,5-naphthyridine scaffold has been utilized in the development of antagonists for these receptors. For instance, diaryl urea (B33335) analogues of SB-334867, which feature a 1,5-naphthyridine core, have been explored as orexin-1 receptor antagonists. mdpi.com

Binding affinities of these compounds are typically determined through radioligand binding assays, where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. Functional assays are also employed to assess whether the compound acts as an agonist or antagonist. nih.govnih.gov

Table 2: Naphthyridine Derivatives in Receptor Binding Studies

Compound ClassReceptor TargetKey Findings
Diaryl urea analogues of SB-334867Orexin-1 ReceptorInvestigated as antagonists. mdpi.com
1,5-Naphthyridine derivativesCannabinoid Receptor 1 (CB1R)Endocannabinoids acting at CB1 contribute to ethanol (B145695) preference. nih.gov
Fused 1,5-Naphthyridine derivativesδ-opioid receptorsAntagonistic activity exhibited by 4-phenyl-2,7-naphthyridin-1-one. nih.gov

The planar aromatic structure of the naphthyridine ring system makes it well-suited for intercalation into DNA. This property, combined with the potential for hydrogen bonding and other interactions, has led to the exploration of naphthyridine derivatives as DNA recognition agents and fluorescent probes. nih.govrsc.org

Fluorescent probes based on naphthyridine derivatives have been developed for imaging mitochondrial nucleic acids. rsc.org These probes can exhibit an "off-on" fluorescence response, where their fluorescence intensity increases significantly upon binding to DNA or RNA. rsc.org This characteristic is highly desirable for developing sensitive and specific probes for biological imaging. nih.govnih.gov The design of these probes often involves creating a push-pull conjugated system to enhance their photophysical properties. nih.gov

Achieving selectivity for a specific biological target is a critical challenge in drug discovery. The 1,5-naphthyridine scaffold offers a versatile platform for tuning selectivity through chemical modifications. For example, in the context of kinase inhibitors, substitutions on the naphthyridine ring can be systematically varied to optimize potency and selectivity for a particular kinase. mdpi.com Similarly, for GPCRs, modifications to the substituents on the 1,5-naphthyridine core can influence the binding affinity and selectivity between different receptor subtypes. nih.gov The investigation of target selectivity involves screening compounds against a panel of related biological targets to determine their specificity profile.

Structure-Mechanism Relationships at the Molecular Level

Understanding the relationship between the chemical structure of a this compound derivative and its mechanism of action at the molecular level is crucial for rational drug design. This involves elucidating how specific structural features contribute to binding affinity, selectivity, and functional activity.

For enzyme inhibitors, this may involve co-crystallization of the compound with its target enzyme to obtain a high-resolution structure of the complex. This can reveal the precise binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for inhibition. nih.gov Molecular modeling and computational studies are also valuable tools for predicting binding modes and guiding the design of new analogs with improved properties. nih.gov

In the case of receptor ligands, site-directed mutagenesis can be used to identify the specific amino acid residues in the receptor that are critical for binding. By comparing the binding affinities of a compound to the wild-type receptor and various mutant receptors, a detailed picture of the binding pocket can be constructed. mdpi.com

Development of this compound as Chemical Probes or Tools

The unique properties of this compound and its derivatives make them promising candidates for development as chemical probes. chemicalprobes.org Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target. chemicalprobes.org

The fluorescence properties of some naphthyridine derivatives make them particularly well-suited for use as fluorescent probes for imaging and sensing applications. rsc.orgnih.gov For example, a fluorescent probe based on a naphthyridine derivative could be used to visualize the localization of a specific protein or nucleic acid within a cell. nih.gov

Furthermore, by attaching a reactive group to the this compound scaffold, it may be possible to create activity-based probes that can covalently label their target protein. These probes can be used to identify the targets of a drug and to study their enzymatic activity in a complex biological sample. The development of such chemical probes requires a deep understanding of the structure-activity relationships of the 1,5-naphthyridine scaffold and its interactions with biological macromolecules. nih.gov

Future Research Directions and Potential Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 2-(1,5-naphthyridin-2-yl)ethanol. While classical methods like the Skraup and Friedländer reactions provide foundational routes to the 1,5-naphthyridine (B1222797) core, they often require harsh conditions and produce significant waste. nih.govmdpi.com A shift towards greener synthetic strategies is imperative.

One promising direction is the exploration of catalyst-free, multicomponent reactions in aqueous ethanol (B145695) media. nih.gov Such approaches offer numerous advantages, including simplified purification, reduced reliance on volatile organic solvents, and improved atom economy. nih.gov Microwave-assisted organic synthesis is another avenue that could dramatically reduce reaction times and improve yields, as has been demonstrated for other naphthyridine derivatives. nih.gov Furthermore, the development of continuous flow processes could offer enhanced control over reaction parameters, leading to higher purity and scalability.

Future synthetic strategies could focus on:

Catalyst-free multicomponent reactions: Designing one-pot syntheses from readily available starting materials in green solvents like aqueous ethanol.

Microwave-assisted synthesis: Optimizing reaction conditions to shorten synthesis time and increase efficiency.

Continuous flow chemistry: Developing scalable and highly controlled synthetic processes.

Expanding the Scope of Functionalization and Derivatization Strategies

The this compound scaffold offers multiple sites for structural modification, providing a rich platform for creating a diverse library of derivatives with tailored properties. Future research should systematically explore functionalization at both the naphthyridine core and the ethanol side chain.

The reactivity of the 1,5-naphthyridine ring system is comparable to that of quinolines, allowing for a range of electrophilic and nucleophilic substitution reactions. nih.govmdpi.com For instance, halogenation at various positions on the naphthyridine core can be a gateway to a multitude of cross-coupling reactions, enabling the introduction of a wide array of substituents. nih.gov N-alkylation of the naphthyridine nitrogen atoms is another viable strategy to modify the electronic properties and steric profile of the molecule. nih.gov

The hydroxyl group of the ethanol side chain is a prime target for derivatization. Esterification or etherification can be used to append different functional groups, thereby modulating solubility, coordinating ability, and biological activity. The formyl group in related naphthyridine structures has been shown to be a versatile handle for further transformations, suggesting that oxidation of the primary alcohol in this compound to an aldehyde or carboxylic acid could open up new avenues for derivatization. eurjchem.com

Key areas for future exploration include:

Site-selective functionalization of the naphthyridine core: Developing methods for controlled substitution at specific positions.

Derivatization of the ethanol side chain: Creating esters, ethers, and other derivatives to tune the compound's properties.

Oxidation of the alcohol: Exploring the chemistry of the corresponding aldehyde and carboxylic acid derivatives.

Advanced Ligand Design for Enhanced Catalytic Performance

The bidentate N,N-chelating nature of the 1,5-naphthyridine core makes this compound an attractive scaffold for the design of novel ligands for catalysis. The ethanol side chain can play a crucial role in fine-tuning the steric and electronic properties of the resulting metal complexes. Future research should focus on the rational design of ligands based on this scaffold to achieve superior catalytic activity, selectivity, and stability.

The synthesis of ruthenium(II) complexes with 1,5-naphthyridine-based ligands has been reported, demonstrating their potential in coordination chemistry. researchgate.net By modifying the substituents on the naphthyridine ring or the ethanol side chain, it is possible to modulate the electron-donating or -withdrawing nature of the ligand, which in turn influences the reactivity of the metal center. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be powerful tools in the design of new ligands. mdpi.com These methods can predict the geometric and electronic structures of metal complexes, providing insights into their potential catalytic activity before their synthesis. This in silico approach can significantly accelerate the discovery of new and improved catalysts.

Future research in this area should involve:

Synthesis and characterization of novel metal complexes: Exploring a range of transition metals and studying the coordination chemistry of this compound and its derivatives.

Catalytic screening: Evaluating the performance of these complexes in various catalytic transformations, such as oxidation, reduction, and cross-coupling reactions.

Computational modeling: Employing theoretical calculations to guide ligand design and understand catalytic mechanisms.

Deeper Exploration of Molecular Recognition and Biophysical Interactions

The ability of the 1,5-naphthyridine moiety to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, makes this compound a compelling candidate for studies in molecular recognition. Future research should aim to elucidate the specific binding modes of this compound with various guest molecules and biological targets.

Host-guest chemistry studies with related heterocyclic systems have demonstrated the importance of shape complementarity and intermolecular forces in complex formation. rsc.org The cavity-like structure that can be formed by naphthyridine-containing macrocycles or assemblies suggests that derivatives of this compound could act as receptors for small molecules or ions.

Furthermore, the interaction of 1,5-naphthyridine derivatives with biomacromolecules is an area of significant interest. For instance, dinuclear gold(III) complexes with a bridging 1,5-naphthyridine ligand have been studied for their DNA binding properties. While not directly involving this compound, this highlights the potential of the naphthyridine scaffold to interact with biological targets.

Future research directions include:

Host-guest chemistry studies: Investigating the binding of this compound and its derivatives with a variety of guest molecules using techniques such as NMR titration and isothermal titration calorimetry.

Biophysical interaction studies: Exploring the binding of this compound to proteins and nucleic acids to identify potential biological applications.

Structural biology: Determining the three-dimensional structures of complexes formed by this compound to understand the basis of molecular recognition at an atomic level.

Integration of this compound into Supramolecular Systems

The self-assembly of molecular building blocks into well-defined supramolecular architectures is a powerful strategy for creating functional materials. The rigid 1,5-naphthyridine core and the hydrogen-bonding capability of the ethanol side chain make this compound an excellent candidate for incorporation into such systems.

The formation of a 3D supramolecular architecture involving 1,5-naphthyridine cations and oxalate-bridged chromium(III) centers, held together by strong hydrogen bonds, has been reported. researchgate.net This demonstrates the potential of the 1,5-naphthyridine unit to direct the formation of extended networks. By designing appropriate derivatives of this compound, it should be possible to create a variety of supramolecular structures, such as helicates, grids, and cages.

Cyclodextrins and other macrocyclic hosts could also be employed to form inclusion complexes with this compound, leading to the formation of rotaxanes and polyrotaxanes with interesting dynamic properties. thno.org

Future research in this domain should focus on:

Crystal engineering: Systematically studying the solid-state packing of this compound and its derivatives to control the formation of specific supramolecular architectures.

Self-assembly in solution: Investigating the formation of discrete supramolecular assemblies in solution through non-covalent interactions.

Design of functional supramolecular materials: Creating materials with applications in areas such as gas storage, separation, and sensing.

Exploration in Non-Traditional Chemical Applications (e.g., sensors, smart materials)

The unique photophysical properties that can be engineered into naphthyridine derivatives open up exciting possibilities for their use in non-traditional applications, such as chemical sensors and smart materials.

Fluorescent chemosensors often rely on a change in their emission properties upon binding to a specific analyte. Naphthalimide-based fluorescent probes, for example, have been developed for the selective detection of biothiols. nih.govresearchgate.netscispace.com A similar design strategy could be applied to this compound, where the naphthyridine unit acts as a signaling component and the ethanol side chain is modified with a recognition site for a target analyte. The binding event would then trigger a change in the fluorescence output, enabling detection. Naphthalene-based fluorescent sensors have also been developed for the detection of metal ions like Al³⁺. rsc.org

Stimuli-responsive or "smart" materials are designed to undergo a change in their properties in response to an external stimulus, such as light, temperature, or pH. nih.govnih.gov By incorporating this compound derivatives into polymer backbones or as cross-linkers in hydrogels, it may be possible to create materials that exhibit tunable optical, mechanical, or swelling properties. The proton-responsive nature of some naphthyridinone-based complexes suggests that pH could be a viable stimulus. researchgate.net

Future research in this area could explore:

Development of fluorescent probes: Designing and synthesizing derivatives of this compound for the selective detection of ions and small molecules.

Creation of stimuli-responsive polymers: Incorporating the this compound motif into polymer architectures to create materials that respond to external cues.

Fabrication of smart surfaces and devices: Utilizing the unique properties of these materials to develop advanced sensors and actuators.

Q & A

Q. What are the recommended synthetic routes for 2-(1,5-Naphthyridin-2-yl)ethanol, and how can reaction conditions be optimized?

Methodological Answer :

  • Synthetic Route : Adapt methodologies from analogous naphthyridine derivatives. For example, use nucleophilic substitution or coupling reactions, as seen in the synthesis of (prop-2-yn-1-yloxy)naphthalene (e.g., K₂CO₃-mediated alkylation in DMF) .
  • Optimization : Monitor reaction progress via TLC (n-hexane:ethyl acetate = 9:1) and adjust stoichiometry of propargyl bromide analogs. Quench reactions with ice to stabilize intermediates and improve purity .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer :

  • Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with known standards.
  • Structural Confirmation : Employ NMR (¹H/¹³C) to identify ethanol and naphthyridine protons/carbons. IR spectroscopy can confirm hydroxyl (-OH) and aromatic C=N stretches .

Advanced Research Questions

Q. What experimental designs are critical for studying the photostability and photooxidation of this compound?

Methodological Answer :

  • Photoirradiation Setup : Use UV lamps (λ = 300–400 nm) in oxygenated vs. deoxygenated solvents (e.g., acetonitrile for aprotic, methanol for protic). Monitor oxygen’s role via singlet oxygen traps (e.g., sodium azide) .
  • Product Identification : Isolate photoproducts via column chromatography. Characterize using HRMS and IR to detect benzoxazinone or carboxamide derivatives, as observed in similar naphthyridine systems .

Q. How do solvent polarity and oxygen presence influence the reaction mechanism of naphthyridine derivatives under UV light?

Methodological Answer :

  • Mechanistic Probes : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. Slower rates in protic solvents suggest stabilization of charge-transfer intermediates .
  • Oxygen Dependency : Conduct reactions under inert (N₂) vs. aerobic conditions. Use EPR spectroscopy to detect radical intermediates or singlet oxygen (¹O₂) involvement .

Q. What computational approaches can predict thermodynamic properties (e.g., vaporization enthalpy) of this compound derivatives?

Methodological Answer :

  • Modeling Framework : Apply group-contribution methods (e.g., "centerpiece" approach) to estimate vaporization enthalpies. Validate with experimental data from analogous compounds like 2-(phenyl-amino)-ethanol .
  • Software Tools : Use Gaussian or COSMO-RS for DFT calculations to optimize molecular geometries and simulate solvent interactions .

Q. How can contradictions in reported photooxidation mechanisms (e.g., singlet oxygen vs. electron transfer) be resolved for naphthyridine systems?

Methodological Answer :

  • Contradiction Analysis : Compare product profiles under varying oxygen concentrations. For this compound, if benzoxazinone forms without ¹O₂ traps, electron transfer is likely dominant .
  • Kinetic Isotope Effects : Use deuterated solvents to distinguish between proton-coupled electron transfer (PCET) and radical pathways .

Q. What catalytic applications are feasible for 1,5-naphthyridine ligands, and how can their efficacy be tested?

Methodological Answer :

  • Ligand Design : Synthesize palladium(II) complexes with naphthyridine ligands (e.g., terpyridine analogs). Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Performance Metrics : Measure turnover frequency (TOF) and compare with established ligands (e.g., bipyridine). Use XRD to analyze ligand-metal coordination geometry .

Methodological Notes

  • Key References :
    • Photooxidation pathways and solvent effects .
    • Synthetic protocols for naphthyridine derivatives .
    • Computational frameworks for thermodynamic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.